Hemoglobin variants are classified based on their structural differences from the normal hemoglobin A (HbA). Hemoglobin Hobart is identified as a variant due to specific amino acid substitutions in the globin chains, which are encoded by genes located on chromosomes 16 and 11. Variants like Hemoglobin Hobart are often studied to understand their biochemical properties and clinical correlates, particularly in relation to conditions such as anemia or other hematological disorders .
The synthesis of hemoglobin variants like Hemoglobin Hobart typically involves genetic manipulation techniques such as site-directed mutagenesis. This process allows researchers to introduce specific mutations into the globin gene sequences, resulting in the production of modified hemoglobin proteins.
The purification process often involves:
Hemoglobin is a tetramer composed of two alpha and two beta globin chains, each containing a heme group that binds oxygen. The structural changes in Hemoglobin Hobart arise from mutations that may alter the stability and conformation of these chains.
Hemoglobin variants undergo several chemical reactions that can affect their functionality:
Kinetic studies often utilize spectrophotometry to measure changes in absorbance associated with these reactions, providing insights into binding affinities and reaction rates .
The mechanism by which Hemoglobin Hobart transports oxygen involves several steps:
Studies indicate that variants like Hemoglobin Hobart may exhibit altered kinetics in these processes, affecting their efficiency in oxygen transport .
Hemoglobin variants can exhibit distinct physical properties:
The chemical properties include:
Relevant data often include measurements of p50 values (the partial pressure at which hemoglobin is 50% saturated with oxygen) and comparisons with normal hemoglobins .
Hemoglobin Hobart and its variants have significant applications in various fields:
The study of hemoglobin variants has been pivotal in advancing molecular medicine since Linus Pauling’s landmark 1949 discovery of sickle cell hemoglobin (HbS), which established the concept of "molecular disease" [8]. Over 1,000 naturally occurring hemoglobin variants have since been identified, serving as critical models for understanding gene-protein relationships and pathophysiology [5] [8]. These variants arise from mutations in globin genes (HBA1, HBA2, HBB), leading to altered hemoglobin structure or production. Hemoglobin research has illuminated fundamental principles of genetics, protein biochemistry, and evolutionary biology—particularly regarding malaria resistance associated with variants like HbS and HbC [3] [8].
Hemoglobin disorders are broadly classified into two categories:
Table 1: Classification of Hemoglobinopathies
Category | Mechanism | Primary Defect | Examples |
---|---|---|---|
Structural Variants | Amino acid substitution | Altered protein function | HbS, HbC, Hb Hobart |
Thalassemias | Reduced globin synthesis | Chain imbalance | α-thalassemia, β-thalassemia |
Combination Disorders | Co-inheritance of both | Mixed pathology | HbE/β-thalassemia |
Hemoglobin Hobart (α20(B1)His→Arg) was first identified in 1987 in a 60-year-old British female with rheumatoid arthritis and refractory microcytic anemia [1]. Initial electrophoresis screening revealed a variant comigrating with Hb Lepore, constituting 17.9% of total hemoglobin. A minor abnormal HbA2 band (0.4%) prompted further investigation. Biochemical characterization confirmed a histidine-to-arginine substitution at position 20 of the α-globin chain—the first residue of the B helix, located on the molecule’s external surface [1].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1